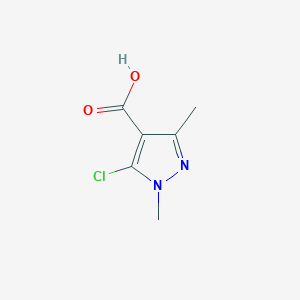

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Description

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 27006-82-2) is a pyrazole derivative with the molecular formula C₆H₇ClN₂O₂ and a molecular weight of 174.58 g/mol . It is synthesized via multi-step reactions starting from pyrazole precursors. For example, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is oxidized and chlorinated to form intermediates, which are further functionalized to yield the carboxylic acid derivative . The compound serves as a key intermediate in agrochemical and pharmaceutical research, particularly in the synthesis of antifungal agents .

Propriétés

IUPAC Name |

5-chloro-1,3-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWQERXMLIEDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381485 | |

| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27006-82-2 | |

| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid (Precursor)

A reliable synthetic route to the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid intermediate involves the following steps:

Step 1: Formation of intermediate compound A

React ethyl acetoacetate, triethyl orthoformate, and acetic anhydride under heating (110–120 °C) for several hours. After cooling, perform reduced pressure distillation to isolate compound A with high purity (~98.5%).

This step forms a key intermediate with the pyrazole skeleton ready for hydrazine addition.Step 2: Reaction with methylhydrazine

Add 40% aqueous methylhydrazine solution and toluene to the reactor, cool to 8–10 °C, then add sodium hydroxide and compound A. Maintain the temperature at 10–20 °C for the reaction to proceed, followed by phase separation to obtain compound B in the supernatant.Step 3: Acidification and isolation

Heat the liquid containing compound B to 85–90 °C, add 15% hydrochloric acid slowly, stir, then centrifuge and dry to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with purity around 98.9%.

This method provides a scalable and efficient route to the pyrazole carboxylic acid precursor, with detailed mass and volume ratios optimized for industrial scale (e.g., ethyl acetoacetate:triethyl orthoformate:acetic anhydride mass ratio ~6:9:8-10).

Chlorination to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

Chlorination reagent and conditions :

Sulfuryl chloride (SO2Cl2) is used as the chlorinating agent. The pyrazole-4-carboxylate ester (ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate) is dissolved in dichloroethane and cooled in an ice bath. SO2Cl2 is added slowly, and the mixture is refluxed for about 2 hours.Workup and isolation :

After completion, the solvent is removed under reduced pressure, and the residue is treated with aqueous NaCl solution. Extraction with ethyl acetate, washing, drying, and concentration yields the chlorinated ester intermediate with high yield (~95%) and good purity (~88%).Hydrolysis to carboxylic acid :

The chlorinated ester is then hydrolyzed under basic conditions (NaOH in water at 80 °C for 4 hours). Acidification of the reaction mixture precipitates the this compound as a white solid, isolated by filtration and drying (yield ~60%, purity ~92%).

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Formation of compound A | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 110–120 | 4 h reflux | 98.5 | 98.5 | Reduced pressure distillation |

| Reaction with methylhydrazine | 40% methylhydrazine aq., toluene, NaOH | 8–20 | 1 h | — | — | Phase separation for compound B |

| Acidification and isolation | 15% HCl | 85–90 | — | 98.9 | 98.9 | Centrifugation and drying |

| Chlorination | SO2Cl2, dichloroethane | 0 to reflux | 2 h | 95 | 88 | Chlorination at 5-position |

| Hydrolysis to acid | NaOH, water | 80 | 4 h | 60 | 92 | Acidification precipitates acid product |

Research Findings and Analysis

The chlorination step using sulfuryl chloride is selective for the 5-position of the pyrazole ring without significant side reactions, as confirmed by high yields and purity in isolated intermediates.

The multi-step synthesis from ethyl acetoacetate and triethyl orthoformate provides a robust and scalable method to access the pyrazole carboxylic acid precursor with excellent control over purity and yield.

The use of mild hydrolysis conditions avoids decomposition of the chlorinated pyrazole, preserving product integrity.

Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) analyses confirm the structure and purity of the final product, supporting the reliability of the synthetic route.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Activity

One of the primary applications of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is as a fungicide. Research indicates that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi. For instance, a study highlighted that certain derivatives demonstrated higher antifungal efficacy than established fungicides like boscalid. The structure-activity relationship (SAR) analyses revealed that modifications to the pyrazole ring can enhance bioactivity against specific fungal strains .

Herbicidal Properties

In addition to its fungicidal properties, this compound has been explored for its herbicidal potential. Its ability to inhibit specific enzymes involved in plant growth pathways positions it as a candidate for developing new herbicides that can manage resistant weed populations effectively .

Medicinal Chemistry Applications

Antibacterial and Antifungal Studies

Recent studies have showcased the antibacterial and antifungal properties of this compound and its derivatives. The compound has been tested against various bacterial strains, including E. coli and S. aureus, with promising results indicating moderate to high activity levels .

Drug Development

The pyrazole framework is known for its versatility in drug design. Compounds similar to this compound are being investigated for their potential as anti-inflammatory agents and in treating other diseases due to their ability to modulate biological pathways effectively .

Case Study 1: Antifungal Activity

A study evaluated the antifungal activity of several pyrazole derivatives, including this compound. The results indicated that certain modifications led to enhanced potency against pathogenic fungi like Fusarium and Alternaria. The study utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of these compounds based on their chemical structure .

Case Study 2: Herbicidal Efficacy

In another investigation, the herbicidal effects of this compound were assessed through greenhouse trials. The results demonstrated effective control over common weed species without harming crop plants at specified concentrations. These findings suggest a viable application in integrated weed management systems .

Mécanisme D'action

The mechanism of action of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Structure-Activity Relationship (SAR) Insights

- Chlorine at Position 5 : Critical for antifungal activity; removal or substitution reduces efficacy .

- Methyl Groups at 1 and 3 : Enhance metabolic stability compared to bulkier substituents (e.g., benzyl groups) .

- Carboxylic Acid at Position 4 : Essential for further derivatization into amides or esters, which are common in bioactive molecules .

Activité Biologique

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CDMPCA) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

Chemical Properties:

- Molecular Formula: CHClNO

- Molecular Weight: 174.58 g/mol

- CAS Number: 27006-82-2

Structure:

The compound features a pyrazole ring substituted with chlorine and carboxylic acid functional groups, which are critical for its biological activity.

CDMPCA exhibits its biological effects primarily through enzyme inhibition and modulation of various cellular pathways.

Enzyme Inhibition

One of the key actions of CDMPCA is its role as an inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the oxidative deamination of D-amino acids. This inhibition leads to alterations in metabolic pathways associated with neurotransmitter synthesis and oxidative stress response.

Cellular Effects

The compound influences several cellular processes:

- Gene Expression: CDMPCA modulates the expression of genes related to oxidative stress, potentially offering protective effects against cellular damage.

- Cell Signaling Pathways: It impacts signaling pathways that regulate cell survival and apoptosis, making it a candidate for cancer therapeutic strategies .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including CDMPCA. The following table summarizes key findings from various research efforts:

| Study Reference | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis | |

| SF-268 | 12.50 | Cell cycle arrest | |

| NCI-H460 | 42.30 | Inhibition of Aurora-A kinase |

These studies indicate that CDMPCA and related compounds can effectively inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Properties

In addition to its anticancer effects, CDMPCA has been investigated for anti-inflammatory activities. Pyrazole derivatives have shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Case Studies

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of CDMPCA on several cancer cell lines. The results demonstrated significant cytotoxicity against MCF7 cells with an IC value indicating strong potential for further development as an anticancer agent . -

Oxidative Stress Response :

Research indicated that CDMPCA could enhance the cellular antioxidant defense system by modulating gene expression related to oxidative stress responses, thus providing a protective effect against oxidative damage in cells exposed to harmful agents.

Q & A

Q. What are the common synthetic routes for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves cyclocondensation of dichlorovinyl ketones with acyl chlorides. For example, 5-chloro-1H-pyrazole-4-carbaldehydes are generated under Vilsmeier conditions (POCl₃/DMF), followed by oxidation to the carboxylic acid derivative . Key factors affecting yield include:

- Temperature control : Optimal reaction temperatures (e.g., 80–100°C) prevent side reactions like over-chlorination.

- Oxidation step : Conversion of the aldehyde intermediate to the carboxylic acid often employs KMnO₄ or CrO₃ under acidic conditions, requiring precise stoichiometry to avoid degradation .

- Substituent compatibility : The 1,3-dimethyl groups stabilize the pyrazole ring during synthesis, reducing byproducts .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at positions 1 and 3, chlorine at position 5). The carboxylic acid proton typically appears as a broad singlet at δ 12–14 ppm in DMSO-d₆ .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, critical for verifying the planar pyrazole ring and intermolecular hydrogen bonding of the carboxylic acid group. SHELX software is widely used for refinement .

- IR spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm the carboxylic acid functionality .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data for this compound?

Answer: Discrepancies often arise in vibrational frequencies or NMR chemical shifts due to solvent effects or molecular conformation. Methodological steps include:

- DFT optimization : Geometry optimization at the B3LYP/6-311++G(d,p) level accounts for solvent polarity (e.g., IEFPCM model for DMSO).

- NMR chemical shift prediction : GIAO (Gauge-Independent Atomic Orbital) calculations compare theoretical shifts with experimental data, adjusting for hydrogen-bonding interactions in the carboxylic acid group .

- Normal mode analysis : Assigns IR bands by correlating computed vibrational modes with experimental peaks, resolving ambiguities in O-H or C-Cl stretches .

Q. What strategies optimize regioselectivity in the synthesis of derivatives of this compound?

Answer: Regioselective functionalization at position 4 (carboxylic acid) or position 5 (chlorine) requires tailored approaches:

- Protection/deprotection : Protecting the carboxylic acid with ethyl ester groups (e.g., using SOCl₂/EtOH) allows selective substitution at the chlorine site. Subsequent hydrolysis regenerates the acid .

- Metal-catalyzed cross-coupling : Suzuki-Miyaura coupling at position 5 (chlorine site) employs Pd catalysts, but the electron-withdrawing carboxylic acid group may require directing groups (e.g., Boc-protected amines) to enhance reactivity .

- Grignard reactions : Alkyl/aryl Grignard reagents react selectively with the aldehyde intermediate (before oxidation to the carboxylic acid) to introduce substituents at position 4 .

Q. How do steric and electronic effects of the 1,3-dimethyl groups influence the compound’s reactivity in heterocyclic coupling reactions?

Answer:

- Steric effects : The 1,3-dimethyl groups hinder electrophilic attack at adjacent positions, directing reactions to the chlorine (position 5) or carboxylic acid (position 4) sites. This is critical in Friedel-Crafts alkylation or nucleophilic aromatic substitution .

- Electronic effects : Methyl groups donate electron density via σ-induction, slightly deactivating the pyrazole ring. However, the electron-withdrawing carboxylic acid group at position 4 counterbalances this, enabling participation in conjugate addition reactions .

Methodological Challenges and Solutions

Q. How to address low yields in the oxidation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde to the carboxylic acid?

Answer: Low yields often result from over-oxidation or side reactions. Solutions include:

- Controlled oxidation : Use Jones reagent (CrO₃/H₂SO₄) at 0–5°C to minimize degradation.

- Alternative oxidants : NaClO₂ in acetic acid/water (pH 3–4) selectively oxidizes aldehydes to carboxylic acids with >80% yield .

- In situ monitoring : TLC or HPLC tracks reaction progress, allowing timely termination to prevent byproduct formation.

Q. What crystallographic software and refinement protocols are recommended for resolving hydrogen-bonding networks in this compound?

Answer:

- Software : SHELXL (for small-molecule refinement) and OLEX2 (for visualization) are standard. Use the TWINABS tool for handling twinned crystals if observed .

- Hydrogen-bond refinement : Restrain O-H distances (0.82–0.84 Å) and angles (109.5°) during refinement. The PLATON SQUEEZE algorithm models disordered solvent molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.